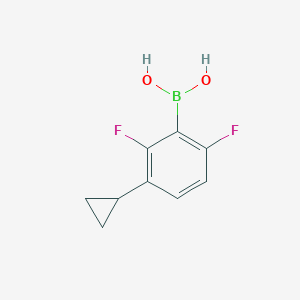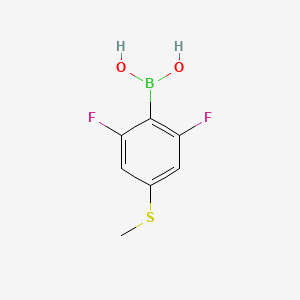
2,6-二氟-4-(甲硫基)苯硼酸
描述
“2,6-Difluoro-4-(methylthio)phenylboronic acid” is a boronic acid derivative . Boronic acids are commonly used in organic chemistry and have been studied for their potential in medicinal chemistry .
Synthesis Analysis
Boronic acids and their derivatives have been widely studied in medicinal chemistry . The synthesis of boronic acids is relatively simple and well-known . They can be used in various reactions, such as Suzuki-Miyaura cross-coupling reactions .Molecular Structure Analysis
The molecular formula of “2,6-Difluoro-4-(methylthio)phenylboronic acid” is C7H7BF2O2S . The InChI code is 1S/C7H7BF2O2S/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,11-12H,1H3 .Chemical Reactions Analysis
Boronic acids, such as “2,6-Difluoro-4-(methylthio)phenylboronic acid”, can be used in various chemical reactions. For example, they can be used in Suzuki-Miyaura cross-coupling reactions .科学研究应用
有机合成和催化
苯硼酸,包括氟代衍生物,在有机合成中起着至关重要的作用,尤其是在交叉偶联反应中。一种用于制造抗炎材料的关键中间体 2-氟-4-溴联苯的实用合成方法,举例说明了硼酸在合成复杂有机分子中的用途。该研究重点介绍了一种避免使用有毒物质的中试规模方法,表明硼酸衍生物在开发更安全、更高效的合成途径中的重要性 (Qiu et al., 2009)。
传感器开发
苯硼酸及其衍生物因其选择性结合二醇的能力而被广泛用于构建传感器。这种特性被用于开发葡萄糖传感器,其中苯硼酸修饰的电极显示出巨大的潜力。此类传感器为监测血糖水平提供了有希望的替代方案,展示了硼酸在生物医学应用中的多功能性 (Anzai, 2016)。
环境和生物应用
与苯硼酸密切相关的苯并氧硼杂卓表现出从有机合成到生物活性的广泛应用。这些化合物因其结合羟基化合物的能力而被探索,使其可用作糖和糖缀合物的分子受体。此外,某些苯并氧硼杂卓表现出生物活性并正在进行临床试验,突出了硼酸衍生物在治疗和环境应用中的潜力 (Adamczyk-Woźniak et al., 2009)。
药物递送系统
用于药物递送的 pH 和糖敏感逐层薄膜和微胶囊的开发是硼酸衍生物的另一项创新应用。这些系统可以通过以受控方式释放药物来响应环境变化,为靶向治疗提供新途径并提高药物疗效 (Sato et al., 2011)。
安全和危害
The safety information for “2,6-Difluoro-4-(methylthio)phenylboronic acid” indicates that it may cause skin and eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using protective gloves/protective clothing/eye protection/face protection .
未来方向
The future directions for “2,6-Difluoro-4-(methylthio)phenylboronic acid” and other boronic acids include extending studies in medicinal chemistry to obtain new promising drugs . The introduction of the boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .
生化分析
Biochemical Properties
2,6-Difluoro-4-(methylthio)phenylboronic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form reversible covalent bonds with diols and other nucleophiles, making it useful in the inhibition of serine proteases and other enzymes that contain active site serine residues . Additionally, 2,6-Difluoro-4-(methylthio)phenylboronic acid can interact with proteins through boronate ester formation, which can modulate protein function and stability .
Cellular Effects
The effects of 2,6-Difluoro-4-(methylthio)phenylboronic acid on various cell types and cellular processes are diverse. This compound has been shown to influence cell signaling pathways by inhibiting key enzymes involved in signal transduction . For example, it can inhibit tyrosine kinases, leading to altered phosphorylation states of downstream signaling proteins. Additionally, 2,6-Difluoro-4-(methylthio)phenylboronic acid can affect gene expression by modulating transcription factors and other regulatory proteins . These changes can impact cellular metabolism, proliferation, and apoptosis.
Molecular Mechanism
At the molecular level, 2,6-Difluoro-4-(methylthio)phenylboronic acid exerts its effects through several mechanisms. One primary mechanism is the formation of boronate esters with hydroxyl groups on biomolecules, which can inhibit enzyme activity by blocking the active site . This compound can also act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that affect enzyme function . Furthermore, 2,6-Difluoro-4-(methylthio)phenylboronic acid can influence gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 2,6-Difluoro-4-(methylthio)phenylboronic acid in laboratory settings are critical factors that influence its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, with a storage temperature range of 2-8°C . Prolonged exposure to light and air can lead to degradation, reducing its efficacy in biochemical assays . In vitro and in vivo studies have shown that the effects of 2,6-Difluoro-4-(methylthio)phenylboronic acid can vary over time, with some cellular responses diminishing as the compound degrades .
Dosage Effects in Animal Models
The effects of 2,6-Difluoro-4-(methylthio)phenylboronic acid in animal models are dose-dependent. At low doses, this compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, 2,6-Difluoro-4-(methylthio)phenylboronic acid can induce adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where a specific dose range is required to achieve the desired biochemical effects without causing harm .
Metabolic Pathways
2,6-Difluoro-4-(methylthio)phenylboronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by oxidative enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . Additionally, 2,6-Difluoro-4-(methylthio)phenylboronic acid can affect metabolic flux by inhibiting key enzymes in metabolic pathways, altering the levels of metabolites and overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2,6-Difluoro-4-(methylthio)phenylboronic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, 2,6-Difluoro-4-(methylthio)phenylboronic acid can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can vary, with higher concentrations observed in organs with high metabolic activity .
Subcellular Localization
The subcellular localization of 2,6-Difluoro-4-(methylthio)phenylboronic acid is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting peptides and other localization signals . The activity and function of 2,6-Difluoro-4-(methylthio)phenylboronic acid can be modulated by its subcellular localization, with different effects observed depending on the compartment in which it is localized .
属性
IUPAC Name |
(2,6-difluoro-4-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O2S/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,11-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDPMRRHDCYXHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)SC)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


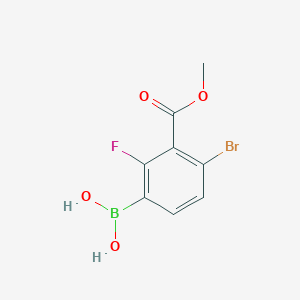
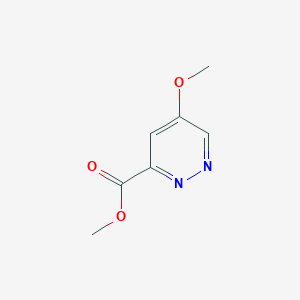

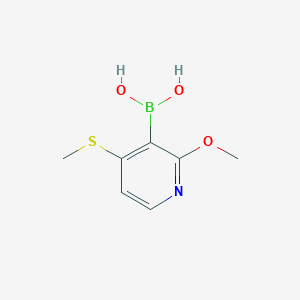


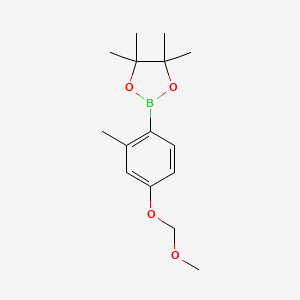
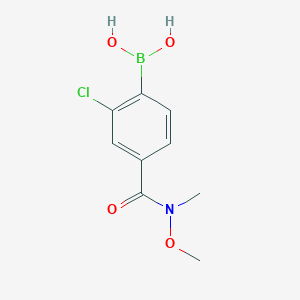

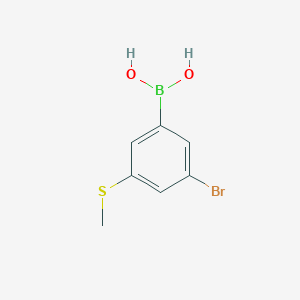

![5-Bromobenzo[1,3]dioxole-4-boronic acid](/img/structure/B3241209.png)

